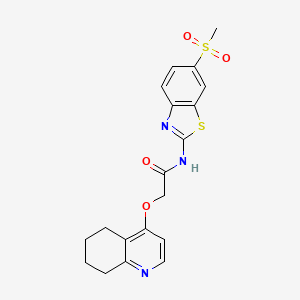

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a benzothiazole-based acetamide derivative characterized by a methanesulfonyl substituent at the 6-position of the benzothiazole ring and a tetrahydroquinolin-4-yloxy group linked via an acetamide spacer.

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-28(24,25)12-6-7-15-17(10-12)27-19(21-15)22-18(23)11-26-16-8-9-20-14-5-3-2-4-13(14)16/h6-10H,2-5,11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHRTTYIKURPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C4CCCCC4=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methanesulfonyl group and a tetrahydroquinoline moiety. This unique structure enhances its solubility and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with a similar structural framework exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been shown to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. The methanesulfonyl group may enhance the compound's interaction with bacterial cell membranes, increasing permeability and efficacy against pathogens.

Anticancer Activity

This compound has demonstrated promising anticancer properties. Studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation and survival. The mechanism of action is believed to involve the inhibition of specific kinases or transcription factors that are crucial for tumor growth.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of bacteria and cancer cells.

- Receptor Modulation : It could modulate receptors involved in cellular signaling pathways, impacting cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.

Comparative Analysis

To understand the potential of this compound better, it is helpful to compare it with other benzothiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |

| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |

The unique methanesulfonyl group in the compound may enhance its solubility and bioactivity compared to others.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines showed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests its role as a potential therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzothiazole-acetamide core with several analogs. Key structural variations and their implications are outlined below:

Table 1: Substituent Comparison of Benzothiazole Derivatives

Key Observations:

Electron-Withdrawing Groups (EWGs):

- The methanesulfonyl group in the target compound is a stronger EWG than the nitro group in compound 6d . This may enhance binding to polar residues in enzymatic pockets (e.g., kinases).

- The ethoxy group in the sulfamoylphenyl derivative is electron-donating, which could reduce electrophilicity and alter target selectivity.

Acetamide-Linked Moieties: The tetrahydroquinoline in the target compound offers partial saturation, balancing lipophilicity and solubility.

Implications for the Target Compound:

- The methanesulfonyl group may enhance kinase inhibition (e.g., VEGFR-2) compared to nitro or ethoxy analogs, as EWGs often improve binding to ATP pockets .

- The tetrahydroquinoline moiety could modulate cell permeability and metabolic stability compared to fully unsaturated systems like naphthalene .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties Based on Substituents

| Property | Target Compound | 6d (Nitro-thiadiazole) | 6a (Triazole-naphthalene) |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (tetrahydroquinoline reduces hydrophobicity) | High (nitro and thiadiazole increase lipophilicity) | High (naphthalene contributes to lipophilicity) |

| Solubility | Improved (tetrahydroquinoline enhances aqueous solubility) | Low (due to aromaticity and nitro group) | Low (naphthalene reduces solubility) |

| Metabolic Stability | Likely higher (reduced aromatic oxidation sites) | Moderate (nitro group may undergo reduction) | Low (naphthalene prone to CYP450 oxidation) |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide?

- Methodology : Utilize nucleophilic substitution for the benzothiazole core, followed by coupling reactions (e.g., acetamide bridge formation via activated esters or carbodiimide-mediated coupling). For example, the methanesulfonyl group can be introduced via sulfonation at the benzothiazole C6 position. The tetrahydroquinoline moiety may require protection/deprotection steps to avoid side reactions. Reaction optimization (solvent, temperature, catalyst) is critical for yield improvement .

- Key Considerations : Monitor reaction progress with TLC (hexane:ethyl acetate systems) and purify intermediates via recrystallization (ethanol or DMF/water) .

Q. How can structural characterization of this compound be systematically performed?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm proton/carbon environments (e.g., acetamide carbonyl at ~165–170 ppm, sulfonyl group effects on aromatic protons). IR spectroscopy identifies functional groups (C=O stretch ~1670–1700 cm, S=O stretch ~1150–1350 cm) .

- Mass Spectrometry : HRMS (ESI or EI) validates molecular ion peaks and isotopic patterns .

Q. What purification techniques are effective for isolating this compound and its intermediates?

- Methodology : Recrystallization (ethanol, DMF) for crude products, followed by column chromatography (silica gel, ethyl acetate/hexane gradients) for complex mixtures. For polar intermediates, reverse-phase HPLC may be required .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Grow single crystals via slow evaporation (ethanol/water). Use SHELX software for structure refinement, focusing on bond angles (e.g., nitro group planarity in related acetamides) and intermolecular interactions (H-bonding, π-π stacking). Validate against Cambridge Structural Database (CSD) entries for analogous compounds .

Q. What in silico approaches predict the biological activity and target binding of this compound?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) against targets like kinase domains or bacterial enzymes. Use density functional theory (DFT) to calculate electrostatic potentials and H-bond donor/acceptor profiles. Compare with known bioactive benzothiazoles (e.g., antioxidant or antimicrobial analogs) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology : Synthesize analogs with modifications to the methanesulfonyl group, tetrahydroquinoline ring, or acetamide linker. Test in vitro bioactivity (e.g., MIC assays for antimicrobial activity, DPPH scavenging for antioxidants). Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends .

Q. What analytical methods resolve contradictions in spectral or crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.